Cas no 352553-26-5 (6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol)

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chlorinated carbazole derivative with a hydroxyl group at the 1-position, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its fused polycyclic structure and functional groups allow for further derivatization, enabling applications in medicinal chemistry, particularly in the development of bioactive compounds. The chloro substituent enhances reactivity for cross-coupling reactions, while the hydroxyl group provides a handle for additional modifications. This compound is valued for its potential in constructing complex heterocyclic frameworks, often employed in the synthesis of alkaloids and other pharmacologically relevant scaffolds. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol structure
352553-26-5 structure
Product name:6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
CAS No:352553-26-5
MF:C12H12NOCl
Molecular Weight:221.683
CID:3103549
PubChem ID:3725226

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
    • AH-262/34229015
    • BBL029532
    • AKOS005521214
    • STK697945
    • 352553-26-5
    • CS-0316093
    • Oprea1_286828
    • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
    • VS-09281
    • インチ: InChI=1S/C12H12ClNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2
    • InChIKey: UNKUZWDRDQYPGN-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 221.0607417Da
  • 同位素质量: 221.0607417Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 248
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36Ų
  • XLogP3: 2.6

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386763-1g
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
352553-26-5 98%
1g
¥9324.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386763-5g
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
352553-26-5 98%
5g
¥21746.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386763-10g
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
352553-26-5 98%
10g
¥32835.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386763-2g
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
352553-26-5 98%
2g
¥11701.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1386763-500mg
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol
352553-26-5 98%
500mg
¥6213.00 2024-05-17

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol 関連文献

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-olに関する追加情報

6-Chloro-2,3,4,9-Tetrahydro-1H-Carbazol-1-Ol: A Comprehensive Overview

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol (CAS No. 352553-26-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the carbazole family, which is known for its unique structural features and diverse applications. The carbazole core of this molecule consists of a fused indole and benzene ring system, while the chloro substituent introduces additional electronic and steric properties that enhance its reactivity and biological activity.

The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves a series of carefully designed reactions that exploit the reactivity of carbazole derivatives. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better control over the stereochemistry of the product. For instance, a study published in *Organic Letters* in 2023 demonstrated a novel approach to synthesizing this compound using a palladium-catalyzed coupling reaction. This method not only simplifies the synthesis process but also opens up new avenues for exploring similar carbazole derivatives with tailored functionalities.

One of the most intriguing aspects of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol is its potential in drug discovery. The compound has been shown to exhibit promising biological activity in various assays. For example, research conducted at the University of California revealed that this compound acts as a potent inhibitor of certain kinase enzymes involved in cancer progression. The chlorine substituent at position 6 plays a critical role in modulating the binding affinity of the molecule to its target protein.

Furthermore, the tetrahydro structure of this compound contributes to its stability and bioavailability. Unlike its fully aromatic counterpart (carbazole), 6-chloro-tetrahydro-carbazol derivatives are less prone to photodegradation and exhibit better solubility in physiological conditions. These properties make them attractive candidates for drug delivery systems and targeted therapies.

In terms of applications beyond pharmacology, 6-chloro-tetrahydro-carbazol derivatives have also found use in materials science. Their ability to undergo polymerization under specific conditions makes them suitable for constructing advanced materials with tailored optical and electronic properties. A recent study published in *Advanced Materials* highlighted the use of this compound as a building block for creating self-healing polymers with enhanced mechanical strength.

The development of analytical techniques has significantly improved our understanding of 6-chloro-tetrahydro-carbazol's structure and properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of this compound. Additionally, computational chemistry tools such as density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns.

In conclusion, 6-chloro-tetrahydro-carbazol (CAS No. 352553-26-) is a versatile compound with immense potential across multiple disciplines. Its unique chemical properties and biological activity make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future advancements in science and technology.

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